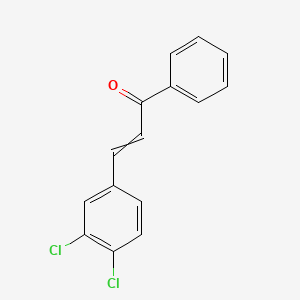
3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxyphenyl isocyanate: (3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one) is an organic compound with the molecular formula C13H9NO2 . It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxyphenyl isocyanate typically involves the reaction of 3-phenoxyaniline with phosgene . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
C6H5OC6H4NH2+COCl2→C6H5OC6H4NCO+2HCl
Industrial Production Methods: In an industrial setting, the production of 3-Phenoxyphenyl isocyanate involves large-scale phosgenation of 3-phenoxyaniline. The process is carried out in a controlled environment to ensure safety and efficiency. The reaction is typically conducted in a solvent such as toluene or chlorobenzene to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenoxyphenyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Hydrolysis: Reacts with water to form and .
Addition reactions: Can react with compounds containing active hydrogen atoms, such as amines, to form substituted ureas.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Water: Hydrolyzes in the presence of water to form the corresponding amine and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
3-Phenoxyphenylamine: Formed from hydrolysis.
Applications De Recherche Scientifique
3-Phenoxyphenyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactivity with various functional groups.
Mécanisme D'action
The mechanism of action of 3-Phenoxyphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to form the final product.
Comparaison Avec Des Composés Similaires
Phenyl isocyanate: Similar in structure but lacks the phenoxy group, making it less reactive in certain reactions.
Methyl isocyanate: Smaller and more volatile, used in different industrial applications.
Toluene diisocyanate: Contains two isocyanate groups, used primarily in the production of polyurethanes.
Uniqueness: 3-Phenoxyphenyl isocyanate is unique due to the presence of the phenoxy group, which enhances its reactivity and allows for the formation of more complex and diverse products. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Propriétés
Formule moléculaire |
C15H10Cl2O |
|---|---|
Poids moléculaire |
277.1 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-6-11(10-14(13)17)7-9-15(18)12-4-2-1-3-5-12/h1-10H |
Clé InChI |
QWYKPZUFPSREFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














